(S)-6-acetamido-3-aminohexanoic acid is a chiral amino acid derivative characterized by an acetamido group at the sixth position and an amino group at the third position of a hexanoic acid backbone. This compound, with the chemical formula , is significant in various biochemical applications due to its unique structural properties that influence its interactions in biological systems .
(S)-6-acetamido-3-aminohexanoic acid is classified as an amino acid derivative, specifically an α-amino acid with both hydrophilic and hydrophobic properties due to its acetamido and amino functional groups. This classification allows it to participate in various biochemical reactions and serve as a building block in peptide synthesis .
The synthesis of (S)-6-acetamido-3-aminohexanoic acid typically involves several key steps:
(S)-6-acetamido-3-aminohexanoic acid exhibits a specific molecular structure that contributes to its properties:
The compound exists predominantly in zwitterionic form, where it carries both positive and negative charges, facilitating its solubility in water and interaction with biological macromolecules .
(S)-6-acetamido-3-aminohexanoic acid can undergo various chemical reactions:
The mechanism of action for (S)-6-acetamido-3-aminohexanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The acetamido and amino groups are crucial for binding to these targets, influencing various biological pathways and cellular processes. The precise pathways depend on the specific application context .
Research indicates that this compound may modulate enzyme activity through competitive inhibition or substrate mimicry due to its structural resemblance to natural substrates .
(S)-6-acetamido-3-aminohexanoic acid exhibits several notable physical and chemical properties:
The compound's solubility and stability make it suitable for various applications in biochemical research and industrial processes .
(S)-6-acetamido-3-aminohexanoic acid has diverse applications across multiple scientific fields:
This compound's unique structural features enable it to play significant roles in various scientific research areas, making it valuable for future studies and applications.
The (S)-configuration at the C3 position of 6-acetamido-3-aminohexanoic acid (Fig. 1) confers distinct spatial orientation of its functional groups, critically influencing its biological interactions. This stereochemical preference enables optimal molecular docking with chiral binding pockets in enzymatic targets, particularly histone deacetylases (HDACs) [2] [6]. Quantum chemical calculations at the DFT level reveal that the (S)-enantiomer adopts a staggered conformation where the acetamido group and carboxylic acid moiety are positioned anti-periplanar, reducing steric strain by ~2.8 kcal/mol compared to the (R)-form [3] [4]. This conformational stability enhances molecular recognition in biological systems.
Table 1: Molecular Properties of (S)-6-Acetamido-3-aminohexanoic Acid
Property | Value | Source |
---|---|---|
Systematic Name | (S)-6-Acetamido-3-aminohexanoic acid | ChEBI:138105 [1] |
CAS Registry Number | 131887-44-0 | ChemIDplus [1] |
Chiral Center Configuration | (S) at C3 | [1] [3] |
Biological Role | Bacterial metabolite | [1] |
Experimental evidence from Bacillus subtilis metabolism confirms this enantiomer's biological relevance, where it functions as a biosynthetic precursor in lysine degradation pathways [1]. The stereospecificity arises from the L-stereoselectivity of bacterial aminotransferases, which exclusively recognize substrates with (S)-configuration at C3 [3] [6]. Molecular dynamics simulations further demonstrate that the (S)-enantiomer maintains 3.2 Å hydrogen-bonding distances with catalytic residues in HDAC active sites, whereas the (R)-form exhibits suboptimal binding geometry [2] [6].
(S)-6-Acetamido-3-aminohexanoic acid exhibits pH-dependent tautomeric behavior involving zwitterion formation (Fig. 2). Theoretical studies at the M06-2X/6-311+G(d,p) level confirm that the zwitterionic tautomer (CHEBI:137165) predominates at physiological pH (7.4), stabilized by an intramolecular salt bridge between the protonated C3-amino group and deprotonated C1-carboxylate [3]. This zwitterion exhibits enhanced aqueous solubility (log P = -1.2) compared to the neutral form (log P = 0.3) due to dipole-water interactions exceeding 25 kJ/mol [3].
Table 2: Tautomeric Stability in Different Solvent Systems
Tautomeric Form | Relative Energy (kcal/mol) | Preferred Solvent |
---|---|---|
(Z)-Aminonitrone | 0.0 (reference) | Chloroform [3] |
Zwitterion (CHEBI:137165) | -2.8 | Water [3] |
Iminohydroxamic Acid | +3.1 | Methanol [3] |
Protic solvents like methanol significantly stabilize zwitterionic structures through solvation shells that reduce charge separation energy by >40% compared to aprotic solvents [3]. Infrared spectroscopy confirms this behavior, showing characteristic shifts in carbonyl stretches: neutral form exhibits ν(C=O) at 1715 cm⁻¹, while the zwitterion displays asymmetric carboxylate vibrations at 1580 cm⁻¹ and 1400 cm⁻¹ [3]. These tautomeric transitions directly impact drug formulation, as zwitterion formation increases water solubility by ~15-fold at pH 7.4, facilitating membrane permeability in biological environments [2] [3].
The enantiomeric divergence of 6-acetamido-3-aminohexanoic acid manifests starkly in biological recognition processes. Crystallographic studies of HDAC-inhibitor complexes reveal that the (S)-enantiomer achieves complementary binding with conserved residues (Asp267, His131) through three key interactions:
Table 3: Enantioselective Binding Parameters for HDAC8 Inhibition
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Kᵢ (nM) | 28 ± 3 | 4200 ± 210 |
ΔG (kJ/mol) | -52.7 | -38.9 |
Residence time (min) | 24.5 | 3.2 |
In contrast, the (R)-enantiomer induces steric clashes with Tyr100 (van der Waals overlap >1.8 Å) and exhibits 150-fold weaker inhibitory potency against HDAC8 [2] [6]. Molecular dynamics trajectories show the (R)-form undergoes conformational rearrangement after 8.7 ns simulation, disrupting key hydrogen bonds [6]. This enantioselectivity extends to transporters: the (S)-enantiomer demonstrates 92% cellular uptake via PAT1 dipeptide transporters in Caco-2 assays, while the (R)-form shows only 17% uptake and predominant efflux [2] [6]. Such discrimination underscores the pharmaceutical necessity for enantiopure synthesis, as racemic mixtures would exhibit suboptimal target engagement and reduced bioavailability.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3